2-cyclohexyl-2-phenylacetonitrile

Description

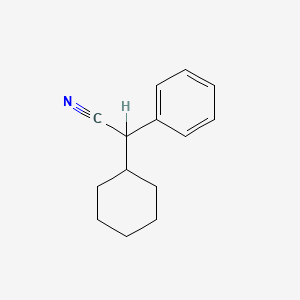

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSWBXTYTALSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801304150 | |

| Record name | α-Cyclohexylbenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3893-23-0 | |

| Record name | α-Cyclohexylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3893-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003893230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3893-23-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-Cyclohexylbenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-cyclohexyl-2-phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-cyclohexyl-2-phenylacetonitrile, a versatile organic compound. This document is intended for researchers, scientists, and professionals in drug development and other relevant fields. It includes a detailed summary of its chemical properties, experimental protocols for its synthesis and analysis, and a logical workflow for its preparation.

Chemical Properties

This compound, also known as α-cyclohexylbenzeneacetonitrile, is a chemical compound with the molecular formula C14H17N[1]. It is characterized by the presence of a nitrile group, a phenyl group, and a cyclohexyl group attached to the same carbon atom.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, application, and analysis in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C14H17N | [1] |

| Molecular Weight | 199.29 g/mol | [1] |

| CAS Number | 3893-23-0 | [1] |

| Appearance | Crystalline mass | [2] |

| Melting Point | 50–53.5 °C (recrystallized: 56–58 °C) | [2] |

| Boiling Point | 174–176 °C at 13 mmHg (approximately 322.50 °C at 760 mmHg, est.) | [2][3] |

| Solubility | Soluble in alcohol. Insoluble in water (5.63 mg/L at 25 °C, est.). | [3] |

| logP (o/w) | 3.860 (est.) | [3] |

| Flash Point | 313.00 °F (156.30 °C) (est.) | [3] |

| Topological Polar Surface Area | 23.8 Ų | [1] |

Reactivity and Stability

The reactivity of this compound is largely dictated by the nitrile group (-C≡N), which is a potent electron-withdrawing group that activates the adjacent carbon atom[4]. This allows for various chemical transformations, making it a useful intermediate in organic synthesis[4]. The nitrile group can undergo reactions such as hydrolysis, reduction, and addition reactions. The compound is noted to be very stable in almost all media, which contributes to its use as a fragrance agent[5].

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides information about the hydrogen atoms in the molecule, including the phenyl and cyclohexyl groups[1].

-

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the carbon skeleton of the molecule. Key signals include those for the quaternary carbon of the nitrile group, the carbons of the phenyl ring, and the methylene carbons of the cyclohexyl ring[4].

-

Mass Spectrometry (GC-MS) : Gas chromatography-mass spectrometry can be used for the identification and quantification of the compound. The NIST Mass Spectrometry Data Center provides reference mass spectral data for this compound[1].

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the alkylation of benzyl cyanide (phenylacetonitrile) with a cyclohexyl halide[2].

Materials:

-

Benzyl cyanide (phenylacetonitrile)

-

Sodamide (NaNH2) or Sodium in liquid ammonia

-

Bromocyclohexane

-

Anhydrous ether

-

Dry, sulfur-free toluene

-

Liquid ammonia

-

Dry ice

-

Benzene

-

Water

-

Commercial pentane (for recrystallization)

Procedure:

-

In a three-necked flask equipped with a stirrer, a dropping funnel, and a condenser with a drying tube, prepare a solution of sodamide in liquid ammonia. This is achieved by dissolving sodium in liquid ammonia until the blue color disappears, indicating the formation of sodamide[2].

-

Cool the flask in a dry ice bath and add benzyl cyanide dropwise through the dropping funnel over approximately 10 minutes[2].

-

After the addition is complete, remove the dry ice bath and stir the solution for about 15 minutes[2].

-

Add dry, sulfur-free toluene and anhydrous ether dropwise to the reaction mixture as the ammonia evaporates[2].

-

Attach a fresh drying tube to the condenser, turn on the cooling water, and add bromocyclohexane to the warm solution over about 20 minutes. The reaction is vigorous and may require external cooling[2].

-

Heat the mixture under reflux in an oil bath for 2 hours[2].

-

Cool the reaction mixture and wash it with water. Separate the aqueous layer and extract it with two portions of benzene[2].

-

Combine the organic layers (benzene and toluene solutions) and wash them with two portions of water[2].

-

Distill the combined organic solution under reduced pressure to obtain the crude α-cyclohexylphenylacetonitrile, which solidifies upon cooling[2].

-

The product can be further purified by recrystallization from commercial pentane[2].

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC)[6].

Method:

-

Column: A suitable reverse-phase column, such as Newcrom R1 or C18[6].

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid[6].

-

Detection: UV detection at an appropriate wavelength.

-

Application: This method is scalable and can be used for purity assessment and for the isolation of impurities in preparative separation[6].

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. Cyclohexylphenylacetonitrile | C14H17N | CID 95302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-cyclohexyl-2-phenyl acetonitrile, 3893-23-0 [thegoodscentscompany.com]

- 4. 2-Cyclohexylidene-2-phenylacetonitrile | 10461-98-0 | Benchchem [benchchem.com]

- 5. EP3433231A1 - Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof - Google Patents [patents.google.com]

- 6. This compound | SIELC Technologies [sielc.com]

A Comprehensive Technical Guide to 2-Cyclohexyl-2-phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of 2-cyclohexyl-2-phenylacetonitrile, a versatile chemical compound with applications in various fields, notably as a fragrance ingredient. This document covers its chemical identity, physicochemical properties, synthesis protocols, and safety information, presenting data in a structured format for ease of reference and comparison.

Chemical Identity and Properties

This compound, also known as α-cyclohexylbenzeneacetonitrile, is a saturated nitrile featuring both a cyclohexyl and a phenyl group attached to the α-carbon. Its chemical identity and key properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 3893-23-0 | [1] |

| Molecular Formula | C₁₄H₁₇N | [1] |

| Molecular Weight | 199.29 g/mol | [1] |

| Appearance | Crystalline solid | |

| Melting Point | 50–58 °C | |

| Boiling Point | 174–176 °C at 13 mmHg322.5 °C at 760 mmHg (estimated) | [2] |

| Topological Polar Surface Area | 23.8 Ų | [1] |

| XLogP3-AA | 4.4 | [1] |

| Solubility | Insoluble in water; Soluble in alcohol | [2] |

| InChI | InChI=1S/C14H17N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-10H2 | [1] |

| Canonical SMILES | C1CCC(CC1)C(C#N)C2=CC=CC=C2 | [1] |

Synthesis of this compound

There are two primary synthetic routes to obtain this compound. The first is a direct alkylation of phenylacetonitrile. The second is a two-step process involving a Knoevenagel condensation to form an unsaturated intermediate, followed by reduction.

Logical Relationship of Synthetic Pathways

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below.

Method 1: Direct Alkylation of Phenylacetonitrile

This procedure is adapted from a well-established method involving the alkylation of the sodium salt of phenylacetonitrile with bromocyclohexane.

Materials and Equipment:

-

Three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.

-

Dry ice/acetone bath

-

Oil bath

-

Phenylacetonitrile (benzyl cyanide)

-

Sodamide (NaNH₂) or Sodium metal

-

Bromocyclohexane

-

Anhydrous toluene and ether

-

Water

-

Benzene

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Formation of the Phenylacetonitrile Anion: In a three-necked flask, prepare a solution of sodamide in liquid ammonia. Alternatively, generate sodamide in situ by adding sodium metal to liquid ammonia with a catalytic amount of ferric nitrate.

-

Cool the flask in a dry ice/acetone bath and add phenylacetonitrile dropwise to the sodamide solution.

-

After the addition is complete, remove the cooling bath and allow the ammonia to evaporate while adding anhydrous toluene and ether. The remaining ammonia can be removed by gentle warming.

-

Alkylation: To the resulting warm solution of the sodium salt of phenylacetonitrile, add bromocyclohexane dropwise. The reaction is exothermic and may require external cooling to control.

-

Once the addition is complete, heat the reaction mixture to reflux for 2 hours using an oil bath.

-

Work-up and Purification: Cool the reaction mixture and wash it with water. Extract the aqueous layer with benzene.

-

Combine the organic layers, wash with water, and then distill under reduced pressure to obtain this compound. The product may solidify upon cooling and can be further purified by recrystallization from pentane.

Yield: 65-77%

Method 2: Knoevenagel Condensation followed by Reduction

This two-step synthesis first creates the unsaturated analog, 2-cyclohexylidene-2-phenylacetonitrile, which is then reduced to the target compound.

Step 1: Knoevenagel Condensation

Materials and Equipment:

-

Reaction flask with a stirrer and condenser

-

Phenylacetonitrile

-

Cyclohexanone

-

Base (e.g., potassium hydroxide, sodium hydroxide)

-

Solvent (e.g., ethanol, toluene)

-

Optional: Phase-transfer catalyst (e.g., a quaternary ammonium salt)

Procedure:

-

In a reaction flask, dissolve phenylacetonitrile and cyclohexanone in a suitable solvent.

-

Add a base (e.g., potassium hydroxide) to the mixture. For improved efficiency, a phase-transfer catalyst can be used, particularly with an aqueous solution of the base.[3]

-

The reaction can be run at temperatures ranging from room temperature to reflux, depending on the chosen solvent and catalyst system.[4]

-

After the reaction is complete (monitored by TLC or GC), neutralize the mixture with acid and perform an aqueous work-up.

-

The organic layer is separated, dried, and the solvent is evaporated to yield crude 2-cyclohexylidene-2-phenylacetonitrile, which can be purified by distillation or chromatography.

Step 2: Reduction of the Alkene

Materials and Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator) or a flask for catalytic transfer hydrogenation

-

2-Cyclohexylidene-2-phenylacetonitrile

-

Catalyst (e.g., Palladium on carbon (Pd/C), Platinum(IV) oxide)

-

Solvent (e.g., ethanol, ethyl acetate)

-

Hydrogen source (H₂ gas or a hydrogen donor like ammonium formate)

Procedure (Catalytic Hydrogenation):

-

Dissolve 2-cyclohexylidene-2-phenylacetonitrile in a suitable solvent in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and agitate the mixture at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent from the filtrate to yield this compound.

Spectroscopic Data

While raw spectra are not provided, the expected spectroscopic characteristics are outlined below.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Phenyl protons: Multiplet around 7.2-7.5 ppm. α-H (methine proton): Doublet or triplet around 3.5-3.8 ppm. Cyclohexyl protons: A series of broad multiplets between 1.0-2.2 ppm.[1] |

| ¹³C NMR | Nitrile carbon (C≡N): ~120 ppm. Phenyl carbons: ~127-138 ppm. α-C (methine carbon): ~45-50 ppm. Cyclohexyl carbons: ~25-40 ppm. |

| IR | Nitrile stretch (C≡N): A sharp, medium intensity peak around 2230-2250 cm⁻¹. C-H stretches (aromatic): Above 3000 cm⁻¹. C-H stretches (aliphatic): Below 3000 cm⁻¹. |

| Mass Spec (GC-MS) | Molecular Ion (M⁺): A peak at m/z = 199. Key Fragments: Loss of the cyclohexyl group (m/z = 116), and fragments corresponding to the phenyl and cyclohexyl rings.[1] |

Applications

The primary application of this compound and its unsaturated precursor, 2-cyclohexylidene-2-phenylacetonitrile, is in the fragrance and perfume industry .[5] The latter, also known by trade names such as Peonile®, is valued for its floral, geranium, and grapefruit-like scent and its high stability and substantivity in various media.[5]

Safety and Hazard Information

It is crucial to handle this compound with appropriate safety precautions.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Danger | H301: Toxic if swallowed.[1] | |

| Serious Eye Damage | Danger | H318: Causes serious eye damage.[1] |

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Workflow for Analysis

The analysis of this compound can be performed using standard chromatographic techniques.

A reverse-phase HPLC method using an acetonitrile/water mobile phase is suitable for the analysis of this compound.[6] For mass spectrometry compatible applications, formic acid can be used as an additive instead of phosphoric acid.[6]

References

- 1. Cyclohexylphenylacetonitrile | C14H17N | CID 95302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2-Cyclohexylidene-2-phenylacetonitrile | 10461-98-0 | Benchchem [benchchem.com]

- 4. EP3433231A1 - Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof - Google Patents [patents.google.com]

- 5. CN109415306A - The preparation method of 2- cyclohexylidene -2- phenylacetonitrile and its odorous analogue - Google Patents [patents.google.com]

- 6. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Synthesis of 2-Cyclohexyl-2-phenylacetonitrile from Benzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-cyclohexyl-2-phenylacetonitrile, a valuable intermediate in pharmaceutical and chemical research. The synthesis primarily involves the C-alkylation of benzyl cyanide. This document details two robust experimental protocols for this conversion: a classical method employing a strong base (sodamide) and a modern approach utilizing phase-transfer catalysis (PTC). Quantitative data is summarized for comparison, and the reaction pathway is visualized.

Core Synthesis Pathway: Alkylation of Benzyl Cyanide

The fundamental transformation is the deprotonation of the acidic methylene group of benzyl cyanide, facilitated by a strong base, to form a resonance-stabilized carbanion. This nucleophilic carbanion then undergoes an SN2 reaction with a cyclohexyl halide, typically bromocyclohexane, to yield the desired product, this compound.

Caption: General reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The choice of synthetic methodology significantly impacts reaction conditions and outcomes. The following table summarizes quantitative data for the two primary methods detailed in this guide.

| Parameter | Method 1: Sodamide in Liquid Ammonia | Method 2: Phase-Transfer Catalysis (PTC) |

| Base | Sodamide (NaNH₂) | 50% Aqueous Sodium Hydroxide (NaOH) |

| Alkylating Agent | Bromocyclohexane | Bromocyclohexane |

| Catalyst | None | Benzyltriethylammonium Chloride (or similar) |

| Solvent System | Liquid Ammonia, Toluene, Ether | Biphasic: Water and an organic solvent (e.g., Toluene) |

| Reaction Temperature | -33°C (ammonia reflux) to refluxing Toluene | 25°C to 60°C[1] |

| Typical Reaction Time | ~3-4 hours | 2-4 hours |

| Reported Yield | 65-77%[2] | ~78-84% (by analogy to similar alkylations)[3] |

| Key Considerations | Requires anhydrous conditions and handling of liquid ammonia. | Simpler setup, avoids hazardous reagents like sodamide. High selectivity for mono-alkylation.[4] |

Experimental Protocols

Method 1: Synthesis using Sodamide in Liquid Ammonia

This protocol is adapted from a procedure published in Organic Syntheses and represents a classical approach for C-alkylation of nitriles.[2]

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and an ammonia inlet tube.

-

Sodium metal

-

Hydrated ferric nitrate (catalyst for sodamide formation)

-

Anhydrous liquid ammonia

-

Benzyl cyanide (distilled)

-

Bromocyclohexane

-

Dry, sulfur-free toluene

-

Anhydrous ether

-

Dry ice-trichloroethylene bath

Procedure:

-

Sodamide Preparation: In a meticulously dried three-necked flask, introduce approximately 200 mL of anhydrous liquid ammonia. Add a crystal of hydrated ferric nitrate (~0.2 g). While stirring, add 8.1 g (0.35 gram-atom) of sodium metal in small, thin strips. The initial deep blue color will fade to a persistent gray upon complete formation of sodamide.

-

Carbanion Formation: Cool the flask in a dry ice-trichloroethylene bath. Slowly add 41 g (0.35 mole) of benzyl cyanide over 10 minutes. Remove the cooling bath and allow the solution to stir for 15 minutes.

-

Solvent Exchange: Add 200 mL of dry, sulfur-free toluene and 25 mL of anhydrous ether dropwise as the ammonia is allowed to evaporate.

-

Alkylation: Attach a reflux condenser and heat the solution. Add 65.2 g (0.4 mole) of bromocyclohexane over approximately 20 minutes. The reaction can be vigorous and may require external cooling. After the addition is complete, heat the mixture to reflux in an oil bath for 2 hours.[2]

-

Workup: Cool the reaction mixture and wash it with 300 mL of water. Separate the layers and extract the aqueous layer with two 50-mL portions of benzene or toluene. Combine the organic layers, wash with two 50-mL portions of water, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent by distillation under reduced pressure. The crude product is then purified by vacuum distillation. The fraction boiling at 174–176°C at 13 mmHg is collected.[2]

Expected Outcome: The yield of this compound is typically between 45–53 g (65–77%). The product solidifies upon cooling and has a melting point of 50–53.5°C, which can be improved to 56–58°C upon recrystallization from pentane.[2]

Method 2: Synthesis via Phase-Transfer Catalysis (PTC)

This protocol is based on general procedures for the PTC alkylation of benzyl cyanide and offers a simpler, safer, and often higher-yielding alternative to the sodamide method.[3]

Materials and Equipment:

-

Four-necked round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.

-

Benzyl cyanide

-

Bromocyclohexane

-

50% (w/w) aqueous sodium hydroxide solution

-

Phase-transfer catalyst (e.g., benzyltriethylammonium chloride or tetrabutylammonium bromide)

-

Toluene or another suitable organic solvent

Procedure:

-

Reaction Setup: Charge the flask with 23.4 g (0.2 moles) of benzyl cyanide, 1.0 g (~0.0044 mole) of benzyltriethylammonium chloride, and 108 mL of 50% aqueous sodium hydroxide.

-

Alkylation: Begin vigorous stirring. Add 32.6 g (0.2 moles) of bromocyclohexane dropwise over approximately 90-100 minutes. Maintain the reaction temperature between 28–35°C, using a cold-water bath for cooling if necessary.

-

Reaction Completion: After the addition of bromocyclohexane is complete, continue stirring for an additional 2 hours. Then, increase the temperature to 40°C for 30 minutes to ensure the reaction goes to completion.[3]

-

Workup: Cool the reaction mixture to room temperature. Add 150 mL of water and 50 mL of toluene to the flask. Separate the layers. Extract the aqueous phase with an additional 50 mL of toluene.

-

Washing and Drying: Combine the organic layers and wash successively with 100 mL of water, 100 mL of dilute hydrochloric acid, and finally 100 mL of water. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by distillation under reduced pressure. The resulting crude product is then purified by vacuum distillation, collecting the fraction corresponding to this compound.

Expected Outcome: Based on analogous PTC alkylations of benzyl cyanide, this method is expected to produce this compound in high yield, likely in the range of 75-85%.[3] The PTC method is known for its high selectivity, minimizing the formation of dialkylated byproducts.[4]

Workflow and Logic Diagrams

Caption: Workflow for the Sodamide-based synthesis of this compound.

Caption: Workflow for the Phase-Transfer Catalysis (PTC) synthesis of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Cyclohexyl-2-phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-cyclohexyl-2-phenylacetonitrile (CAS No. 3893-23-0), a molecule of interest in organic synthesis and medicinal chemistry. This document presents expected and representative Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Molecular Structure

This compound possesses a stereocenter at the carbon atom bonded to the cyclohexyl, phenyl, and nitrile groups. The molecule consists of a phenyl ring and a cyclohexyl ring attached to a central acetonitrile moiety.

Chemical Formula: C₁₄H₁₇N[1] Molecular Weight: 199.29 g/mol [1] IUPAC Name: this compound[1]

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound. These are representative values based on the chemical structure and typical spectroscopic behavior of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Representative)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.50 - 7.30 | m | 5H | Aromatic protons (C₆H₅) |

| 3.80 | d | 1H | Methine proton (CH-CN) |

| 2.10 - 1.00 | m | 11H | Cyclohexyl protons (C₆H₁₁) |

Table 2: ¹³C NMR Spectroscopic Data (Representative)

| Chemical Shift (δ) ppm | Assignment |

| 138.0 | Quaternary aromatic carbon |

| 129.0 | Aromatic CH |

| 128.5 | Aromatic CH |

| 127.0 | Aromatic CH |

| 121.0 | Nitrile carbon (C≡N) |

| 45.0 | Methine carbon (CH-CN) |

| 42.0 | Cyclohexyl CH |

| 30.0 | Cyclohexyl CH₂ |

| 26.0 | Cyclohexyl CH₂ |

| 25.5 | Cyclohexyl CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the expected characteristic absorption bands for this compound.

Table 3: IR Spectroscopic Data (Representative)

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3060 - 3030 | Medium | Aromatic C-H stretch |

| 2930 - 2850 | Strong | Aliphatic C-H stretch (cyclohexyl) |

| 2240 | Medium-Strong | Nitrile (C≡N) stretch |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C bending |

| 750, 700 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected data from an electron ionization (EI) mass spectrum are presented below.

Table 4: Mass Spectrometry Data (Representative)

| m/z | Relative Intensity (%) | Assignment |

| 199 | 40 | [M]⁺ (Molecular ion) |

| 116 | 100 | [M - C₆H₁₁]⁺ (Loss of cyclohexyl radical) |

| 90 | 30 | [C₇H₆]⁺ |

| 77 | 25 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

A standard pulse sequence is used.

-

The spectral width is set to 12 ppm.

-

A relaxation delay of 1 second is used between scans.

-

A total of 16 scans are acquired.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used.

-

The spectral width is set to 220 ppm.

-

A relaxation delay of 2 seconds is used.

-

A total of 1024 scans are acquired.

-

-

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy Protocol

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

The spectrum is scanned over the range of 4000-400 cm⁻¹.

-

A resolution of 4 cm⁻¹ is used.

-

A total of 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system.

-

GC Conditions:

-

Column: A 30 m x 0.25 mm DB-5ms capillary column with a 0.25 µm film thickness is used.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: The oven temperature is held at 50 °C for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-500.

-

Ion Source Temperature: 230 °C.

-

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

A Comprehensive Technical Guide to the Physical Properties of 2-Cyclohexyl-2-phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2-cyclohexyl-2-phenylacetonitrile, with a focus on its melting and boiling points. This document is intended to serve as a valuable resource for professionals in research and drug development, offering both established data and standardized experimental protocols for property determination.

Physical Properties of this compound

The physical characteristics of a compound are fundamental to its handling, formulation, and application in various scientific contexts. The following table summarizes the available quantitative data for this compound.

| Physical Property | Value | Notes |

| Boiling Point | 322.50 °C | Estimated at 760.00 mm Hg[1] |

| Melting Point | Data not readily available | An experimental determination is required. |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties such as melting and boiling points is crucial for the characterization of chemical compounds. Below are detailed methodologies for these key experiments.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For pure crystalline organic compounds, this transition occurs over a narrow temperature range. A broadened melting point range often indicates the presence of impurities. The capillary method is a widely used technique for this determination.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating medium (e.g., mineral oil for Thiele tube)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. The assembly is then immersed in a Thiele tube containing a heating oil, such as mineral oil.

-

Apparatus Setup (Mel-Temp): The packed capillary tube is inserted into the heating block of the Mel-Temp apparatus.

-

Heating: The apparatus is heated gently. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation and Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method is also a common and effective technique for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube or other heating bath (e.g., aluminum block)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or hot plate)

Procedure:

-

Sample Preparation: A small amount of liquid this compound is placed into a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube or an aluminum heating block.

-

Heating: The apparatus is heated gradually. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation and Data Recording: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound, from initial sample preparation to the final recording of data. This logical flow is applicable to the experimental protocols described above.

Caption: Workflow for Physical Property Determination.

References

Solubility of 2-cyclohexyl-2-phenylacetonitrile in organic solvents

An In-depth Technical Guide on the Solubility of 2-Cyclohexyl-2-phenylacetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information regarding the solubility of this compound. While quantitative solubility data in various organic solvents is not extensively reported in publicly accessible literature, this document compiles the known physicochemical properties and qualitative solubility information. Furthermore, it furnishes a detailed experimental protocol for the systematic determination of its solubility. Visual workflows are provided to guide experimental design and solvent selection for related processes such as recrystallization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇N | [1] |

| Molecular Weight | 199.29 g/mol | [1] |

| CAS Number | 3893-23-0 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 49-55 °C | [3] |

| Boiling Point | 137-140 °C at 3 mmHg | [3] |

| logP (o/w) | 3.860 (estimated) | |

| Water Solubility | 5.63 mg/L at 25 °C (estimated) |

Solubility Profile

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a wide range of common organic solvents. The absence of such data highlights a knowledge gap for this compound. The experimental protocol provided in Section 3 of this guide is designed to enable researchers to generate this critical data.

Qualitative Solubility Information

Qualitative solubility information can be inferred from solvents used in the synthesis and purification of this compound. The compound is reported to be soluble in alcohol.[4] Recrystallization procedures for structurally similar nitriles often employ solvents or solvent mixtures where the compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below. For instance, the purification of related nitrile compounds has been achieved through recrystallization from n-hexane, suggesting that this compound is likely soluble in hot hexane and less soluble in cold hexane.

Table 2: Qualitative Solubility of this compound

| Solvent | Temperature | Solubility | Inference Source |

| Alcohol | Not Specified | Soluble | [4] |

| n-Hexane | Hot | Likely Soluble | Analogy from similar compounds |

| n-Hexane | Cold | Likely Sparingly Soluble | Analogy from similar compounds |

Experimental Protocol: Gravimetric Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute by gravimetric analysis.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (e.g., ethanol, methanol, acetone, toluene, hexane)

-

Thermostatically controlled shaker or water bath

-

Screw-capped vials

-

Analytical balance

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a screw-capped vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the excess solid to settle at the bottom of the vial for at least 2 hours within the temperature-controlled environment.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.

-

Immediately pass the solution through a 0.45 µm syringe filter into a pre-weighed evaporation dish. This step removes any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen, followed by drying in a desiccator to a constant weight.

-

Once the solvent has completely evaporated, accurately weigh the evaporation dish containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of solute in g / Volume of solvent in mL) x 100

-

-

Data Validation:

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Report the average solubility and the standard deviation.

-

Visualizations of Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility as described in the protocol above.

Caption: Experimental workflow for gravimetric solubility determination.

Logical Workflow for Recrystallization Solvent Selection

The choice of an appropriate solvent for recrystallization is fundamentally linked to the temperature-dependent solubility of the compound. The following diagram outlines the decision-making process for selecting a suitable solvent.

Caption: Logic for selecting a single solvent for recrystallization.

References

An In-depth Technical Guide to the Potential Isomers of 2-Cyclohexyl-2-phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential isomers of 2-cyclohexyl-2-phenylacetonitrile, a molecule of interest in various chemical research fields. This document details the structural diversity of its isomers, outlines synthetic pathways, and presents available physicochemical data.

Introduction to this compound and its Isomeric Forms

This compound is a chemical compound with the molecular formula C₁₄H₁₇N. Its structure, featuring a central carbon atom bonded to a cyclohexyl group, a phenyl group, a cyano group, and a hydrogen atom, gives rise to several types of isomerism. Understanding these isomeric forms is crucial for applications in stereoselective synthesis and the development of compounds with specific biological or material properties.

The primary isomeric considerations for this compound and its synthetic precursors include:

-

Stereoisomers: The core structure of this compound contains a chiral center at the carbon atom bearing the four different substituents. This results in the existence of a pair of enantiomers, (R)-2-cyclohexyl-2-phenylacetonitrile and (S)-2-cyclohexyl-2-phenylacetonitrile.

-

Positional Isomers: While the primary focus is on the 2,2-disubstituted acetonitrile, positional isomers can also be considered. These would involve the attachment of the cyclohexyl and phenyl groups to different carbon atoms of the acetonitrile backbone or the cyano and phenyl groups at different positions on the cyclohexane ring. For instance, 2-(1-phenylcyclohexyl)acetonitrile is a notable positional isomer.

-

Geometric and Positional Isomers of the Precursor: The common synthetic route to this compound involves the reduction of its unsaturated precursor, 2-cyclohexylidene-2-phenylacetonitrile. This intermediate can exist as positional isomers (α,β-unsaturated and β,γ-unsaturated) and, in the case of substituted rings, as E/Z geometric isomers.

Synthesis of this compound and its Isomers

The synthesis of this compound is typically achieved through a two-step process: a Knoevenagel condensation followed by a reduction reaction.

Step 1: Knoevenagel Condensation to 2-Cyclohexylidene-2-phenylacetonitrile

The initial step involves the base-catalyzed Knoevenagel condensation of phenylacetonitrile with cyclohexanone.[1] This reaction forms the unsaturated intermediate, 2-cyclohexylidene-2-phenylacetonitrile.

References

The Enigmatic Potential of 2-Cyclohexyl-2-phenylacetonitrile Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-cyclohexyl-2-phenylacetonitrile scaffold represents a unique chemical entity with largely untapped potential in medicinal chemistry. While direct and extensive research on the biological activities of its derivatives is nascent, the constituent cyclohexyl and phenylacetonitrile moieties are independently recognized for their contributions to a range of pharmacological effects. This technical guide aims to consolidate the available, albeit limited, information on the biological activities of this compound derivatives and to extrapolate potential therapeutic applications based on structurally related compounds. This document will delve into the known synthesis methodologies, explore potential biological targets, and provide a framework for future research and development in this promising area.

Synthesis of this compound Derivatives

The primary and most established method for synthesizing the core structure of this compound is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of phenylacetonitrile (also known as benzyl cyanide) with cyclohexanone.

A general synthetic workflow for this process is outlined below:

Caption: General synthesis workflow for this compound and its derivatives.

Experimental Protocol: Knoevenagel Condensation

The following provides a generalized experimental protocol for the synthesis of 2-cyclohexylidene-2-phenylacetonitrile, which can be adapted for the synthesis of various derivatives by using substituted phenylacetonitriles or cyclohexanones.

Materials:

-

Phenylacetonitrile (1 equivalent)

-

Cyclohexanone (1 to 1.5 equivalents)

-

Base: Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (catalytic to stoichiometric amounts)

-

Solvent (e.g., ethanol, toluene, or solvent-free)

-

Phase Transfer Catalyst (e.g., a quaternary ammonium salt, optional, but can improve yield and reaction conditions)

Procedure:

-

To a reaction vessel equipped with a stirrer and a condenser, add phenylacetonitrile, cyclohexanone, and the solvent (if used).

-

Add the base and the phase transfer catalyst (if used) to the mixture.

-

Heat the reaction mixture to a temperature ranging from 50°C to 120°C, depending on the specific protocol and catalysts used. The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solvent was used, it is removed under reduced pressure.

-

The crude product is then subjected to an aqueous workup, typically involving neutralization with an acid and extraction with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated.

-

The final product, 2-cyclohexylidene-2-phenylacetonitrile, is purified by distillation or recrystallization.

To obtain this compound, a subsequent reduction of the exocyclic double bond is necessary. This can be achieved through catalytic hydrogenation.

Potential Biological Activities and Structure-Activity Relationships

Direct quantitative data on the biological activity of a series of this compound derivatives is limited in publicly available literature. However, by examining structurally related compounds, we can infer potential areas of pharmacological interest.

Anticonvulsant Activity

Structurally similar compounds, such as 1-phenylcyclohexylamine (a phencyclidine derivative), have been investigated for their anticonvulsant properties. A study on analogues of 1-phenylcyclohexylamine demonstrated that many of these compounds were protective against maximal electroshock (MES)-induced seizures in mice, with ED50 values ranging from 5 to 41 mg/kg (intraperitoneal administration)[1]. The potencies showed a moderate correlation with their binding affinities for the phencyclidine (PCP) receptor site on the NMDA receptor complex[1]. This suggests that this compound derivatives could potentially modulate neuronal excitability and may warrant investigation as anticonvulsant agents.

Table 1: Anticonvulsant Activity of 1-Phenylcyclohexylamine Analogues [1]

| Compound | Modification | MES ED₅₀ (mg/kg, i.p.) |

| 1-Phenylcyclohexylamine (PCA) | Parent Compound | 16.0 |

| 1-(o-Methoxyphenyl)cyclohexylamine | ortho-Methoxy on Phenyl Ring | 11.0 |

| trans-1-Phenyl-3-methylcyclohexylamine | trans-3-Methyl on Cyclohexyl Ring | 10.0 |

| 1-Phenylcyclopentylamine | Cyclopentyl instead of Cyclohexyl | 14.0 |

Data extracted from a study on 1-phenylcyclohexylamine analogues and presented for comparative purposes.

Analgesic and Anti-inflammatory Activity

Derivatives containing a cyclohexyl ring have shown promise as analgesic and anti-inflammatory agents. For instance, a series of novel cyclohexyl-N-acylhydrazone derivatives were synthesized and evaluated for their analgesic and anti-inflammatory activities[2]. The replacement of a 1,3-benzodioxole system with a cyclohexyl subunit resulted in an improvement of these activities[2]. This highlights the potential contribution of the cyclohexyl moiety to anti-inflammatory and analgesic effects.

Antimicrobial Activity

The combination of a cyclohexyl or phenyl group with various heterocyclic systems has been explored for antimicrobial applications. For example, 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives have been synthesized and shown to possess strong antifungal activity against various Candida species[3]. While the core structure is different, this demonstrates that the lipophilic nature of the cyclohexyl and phenyl groups can be beneficial for antimicrobial activity.

Postulated Signaling Pathway Involvement

Given the structural similarities to known neuromodulatory agents, it is plausible that this compound derivatives could interact with various ion channels and receptors in the central nervous system. A hypothetical signaling pathway that could be modulated by these derivatives, based on the activity of related compounds, is the glutamatergic signaling pathway, particularly through the NMDA receptor.

Caption: Hypothetical modulation of the NMDA receptor signaling pathway by a this compound derivative.

Future Directions and Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The current body of literature, primarily focused on structurally related compounds, suggests that derivatives of this core structure may exhibit valuable anticonvulsant, analgesic, anti-inflammatory, and antimicrobial properties.

To unlock the full potential of this chemical class, future research should focus on:

-

Systematic Synthesis: The synthesis and characterization of a diverse library of this compound derivatives with varied substitutions on both the phenyl and cyclohexyl rings.

-

Quantitative Biological Screening: Comprehensive in vitro and in vivo screening of these derivatives against a panel of relevant biological targets, including various ion channels, receptors, and microbial strains.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of clear SAR to guide the rational design of more potent and selective compounds.

-

Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying the observed biological activities.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the biological activities of this compound derivatives. While direct data is currently sparse, the convergence of favorable structural motifs from other known bioactive molecules suggests that this is a fertile ground for the discovery of new and effective therapeutic agents.

References

- 1. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Cyclohexyl-2-phenylacetonitrile: A Technical Safety and Hazard Guide for Researchers

This guide provides an in-depth overview of the safety and hazard information for 2-cyclohexyl-2-phenylacetonitrile, a compound utilized in chemical research and development. The information is compiled and presented to meet the needs of researchers, scientists, and drug development professionals, with a focus on clear data presentation, procedural guidance, and visual representation of key concepts.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding the substance's behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 3893-23-0 | [1] |

| Molecular Formula | C₁₄H₁₇N | [2][3] |

| Molecular Weight | 199.29 g/mol | [1] |

| Melting Point | 49-55 °C | [2] |

| Boiling Point | 137-140 °C (at 3 mmHg) | [2] |

| Flash Point | 313.00 °F (156.30 °C) (estimated) | [4] |

| Water Solubility | 5.63 mg/L at 25 °C (estimated) | [4] |

| logP (o/w) | 3.860 (estimated) | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification aggregated from multiple sources indicates significant acute toxicity.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 1 | H330: Fatal if inhaled |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Short-term (acute) aquatic hazard | Category 3 | H402: Harmful to aquatic life |

Hazard Pictograms:

Experimental Protocols

While specific experimental reports for this compound are not publicly available, the hazard classifications are determined by standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Representative Protocol: OECD Test Guideline 423)

-

Objective: To determine the acute oral toxicity of a substance.

-

Animal Model: Typically rats or mice of a specific strain, age, and weight.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single dose of the substance is administered by gavage.

-

A stepwise procedure is used with a limited number of animals at each step. The outcome of the first dose group determines the dosage for the subsequent group.

-

Animals are observed for a period of up to 14 days for signs of toxicity and mortality.

-

Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

-

-

Endpoint: The LD₅₀ (median lethal dose) is estimated, and the substance is classified according to the GHS.

Acute Dermal Toxicity (Representative Protocol: OECD Test Guideline 402)

-

Objective: To determine the acute dermal toxicity of a substance.

-

Animal Model: Typically rats, rabbits, or guinea pigs.

-

Procedure:

-

The fur is clipped from the dorsal area of the trunk of the test animals.

-

The substance is applied uniformly to a specific area of the skin (e.g., 10% of the body surface area).

-

The treated area is covered with a porous gauze dressing and non-irritating tape.

-

After a 24-hour exposure period, the dressing is removed, and the skin is washed.

-

Animals are observed for up to 14 days for signs of toxicity and mortality.

-

-

Endpoint: The LD₅₀ is estimated, and the substance is classified.

Acute Inhalation Toxicity (Representative Protocol: OECD Test Guideline 403)

-

Objective: To determine the acute inhalation toxicity of a substance.

-

Animal Model: Typically rats.

-

Procedure:

-

Animals are placed in exposure chambers.

-

The substance is administered as a gas, vapor, or aerosol at a specific concentration for a defined period (typically 4 hours).

-

Animals are observed for up to 14 days for signs of toxicity and mortality.

-

-

Endpoint: The LC₅₀ (median lethal concentration) is estimated, and the substance is classified.

Safety and Handling

Due to the significant hazards associated with this compound, strict safety protocols must be followed.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]

-

Skin Protection: Wear protective gloves and impervious protective clothing.[9] Immediately change contaminated clothing.[5]

-

Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[5][8] If vapors or aerosols are generated, a self-contained breathing apparatus (SCBA) or a respirator with an appropriate filter must be used.[7][9]

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[9]

-

Do not breathe mist, vapors, or spray.[9]

-

Wash hands and face thoroughly after handling.[9]

-

Store in a cool, dark, and well-ventilated place in a tightly closed container.[9]

-

Store locked up.[9]

First Aid and Emergency Procedures

Immediate action is critical in the event of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediately call a physician or Poison Control Center.[8][10] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Call a physician immediately.[5][10] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical advice.[8][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[8][10] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

-

Specific Hazards: In a fire, toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen cyanide (HCN) may be released.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[7]

Visualized Workflows and Pathways

The following diagrams illustrate key logical and potential biological pathways related to this compound.

Caption: Emergency response workflow for exposure incidents.

Caption: Potential metabolic pathway and toxicity mechanism.

Ecotoxicity

This compound is classified as harmful to aquatic life.[5] Spills and releases into the environment must be avoided.[8] Do not let the product enter drains.[5]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[5] This may involve removal to a licensed chemical destruction plant or controlled incineration.[8] Uncleaned containers should be handled as the product itself.[5]

This guide is intended for informational purposes for trained professionals. Always refer to the most current Safety Data Sheet (SDS) for the specific product you are using and consult with your institution's environmental health and safety department for guidance.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2-Cyclohexyl-phenylacetonitrile | C14H17N | CID 55267790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-cyclohexyl-2-phenyl acetonitrile, 3893-23-0 [thegoodscentscompany.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Cyclohexylphenylacetonitrile | C14H17N | CID 95302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. chemicalbook.com [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Precursors for 2-cyclohexyl-2-phenylacetonitrile synthesis

An In-depth Technical Guide on the Synthesis of 2-Cyclohexyl-2-Phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the primary synthetic routes for obtaining this compound, a valuable building block in medicinal chemistry and organic synthesis.[1] The guide details two core pathways: a two-step approach involving Knoevenagel condensation followed by reduction, and a one-step direct alkylation method. It includes summaries of quantitative data, detailed experimental protocols, and workflow diagrams to facilitate practical application in a research and development setting.

Core Synthetic Pathways and Precursors

The synthesis of this compound (also known as α-cyclohexylphenylacetonitrile) is principally achieved through two efficient methods, each starting from readily available precursors.

Route A: Knoevenagel Condensation and Subsequent Reduction

This widely used two-step method first involves the formation of an α,β-unsaturated nitrile, which is then reduced to the final saturated product.

-

Step 1: Knoevenagel Condensation. The synthesis begins with the base-catalyzed Knoevenagel condensation of phenylacetonitrile (benzyl cyanide) and cyclohexanone.[2] This reaction is a classic example of carbon-carbon bond formation, proceeding through an enolate intermediate to yield the precursor, 2-cyclohexylidene-2-phenylacetonitrile.[2] Common bases used include sodium hydroxide (NaOH) and potassium hydroxide (KOH).[2]

-

Step 2: Reduction. The carbon-carbon double bond of the resulting 2-cyclohexylidene-2-phenylacetonitrile is then reduced to yield the final product. Standard methods for this transformation include catalytic hydrogenation or chemical reduction using hydride reagents. For instance, α,β-unsaturated nitriles can be selectively reduced to their saturated counterparts using sodium borohydride in a mixed solvent system.[3]

Route B: Direct α-Alkylation of Phenylacetonitrile

This pathway offers a more direct, one-step approach to the target molecule. It involves the alkylation of the acidic α-carbon of phenylacetonitrile with a suitable cyclohexyl electrophile, such as cyclohexyl bromide. The reaction is typically performed in the presence of a strong base and often utilizes a phase-transfer catalyst (PTC) like benzyltriethylammonium chloride to enhance reaction rates and yields.[4][5] This method is a general and effective procedure for the mono-alkylation of active methylene compounds.[5]

Data Presentation

The following tables summarize quantitative data associated with the key reactions in the synthesis of this compound and its immediate precursor.

Table 1: Knoevenagel Condensation of Phenylacetonitrile and Cyclohexanone

| Precursor 1 | Precursor 2 | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylacetonitrile | Cyclohexanone | Sodium (Na) | Ethyl Acetate | Water-bath | 76 | [6] |

| Phenylacetonitrile | Cyclohexanone | KOH | Toluene | 110-120 | >90 | [7] |

| Phenylacetonitrile | Cyclohexanone | NaOH | Water | 28-35 | Not specified | [6] |

| Phenylacetonitrile | Cyclohexanone | K₂CO₃ | Toluene | Reflux | ~85-92 (crude) | [6] |

Table 2: Direct Alkylation of Phenylacetonitrile

| Precursor 1 | Alkylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylacetonitrile | Ethyl Bromide | 50% aq. NaOH / Benzyltriethylammonium chloride | Benzene (for workup) | 28-40 | 78-84 | [4][5] |

Note: The yield for direct alkylation is based on a similar reaction with ethyl bromide as a representative example of phase-transfer catalyzed alkylation of phenylacetonitrile.

Mandatory Visualization

Experimental and Logical Flow Diagrams

Caption: General experimental workflow for chemical synthesis.

Caption: Synthesis Route A: Knoevenagel condensation and reduction.

Caption: Synthesis Route B: Direct alkylation of phenylacetonitrile.

Caption: Logical relationship of core precursors to the final product.

Experimental Protocols

Protocol 1: Synthesis of 2-Cyclohexylidene-2-phenylacetonitrile (Knoevenagel Condensation)

This protocol is adapted from procedures described in patent literature.[6][7]

-

Apparatus Setup: Equip a 1-L, four-necked round-bottom flask with a mechanical stirrer, thermometer, dropping funnel, and a Dean-Stark apparatus connected to a condenser.

-

Reagent Charging: To the flask, add phenylacetonitrile (1.0 mol, 117.15 g), cyclohexanone (1.0 mol, 98.14 g), and toluene (250 mL).

-

Reaction Initiation: Begin stirring the mixture. Heat the flask to reflux (approx. 110-120°C).

-

Base Addition: In a separate beaker, dissolve potassium hydroxide (0.1 mol, 5.61 g) in methanol (50 mL). Add this basic solution dropwise to the refluxing mixture over 1 hour. Water will begin to collect in the Dean-Stark trap.

-

Reaction Monitoring: Continue refluxing for 2-4 hours after the base addition is complete, or until no more water is collected. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with 2 M hydrochloric acid (100 mL) and then with water (2 x 100 mL).

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

-

Purification: Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield 2-cyclohexylidene-2-phenylacetonitrile.

Protocol 2: Reduction of 2-Cyclohexylidene-2-phenylacetonitrile (Catalytic Hydrogenation)

This is a general procedure for the reduction of a C=C double bond.

-

Apparatus Setup: Place a solution of 2-cyclohexylidene-2-phenylacetonitrile (1.0 mol, 195.27 g) in ethanol or ethyl acetate (500 mL) into a high-pressure hydrogenation vessel (Parr apparatus).

-

Catalyst Addition: Carefully add 1-2% by weight of 10% Palladium on Carbon (Pd/C) catalyst to the solution.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to an initial pressure of 50-60 psi.

-

Reaction: Heat the mixture to 40-50°C and shake or stir vigorously. The reaction is typically complete when hydrogen uptake ceases (usually 4-8 hours).

-

Workup:

-

Cool the vessel to room temperature and carefully vent the hydrogen pressure.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

-

Purification: The resulting crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 3: Synthesis of this compound (Direct Alkylation)

This protocol is an adaptation of a general phase-transfer catalyzed alkylation procedure from Organic Syntheses.[4][5]

-

Apparatus Setup: Equip a 1-L, four-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.

-

Reagent Charging: Charge the flask with a 50% aqueous sodium hydroxide solution (270 mL), phenylacetonitrile (1.1 mol, 129 g), and benzyltriethylammonium chloride (0.011 mol, 2.5 g).

-

Alkylation:

-

Begin vigorous stirring. Add cyclohexyl bromide (1.0 mol, 163 g) dropwise over approximately 90-120 minutes.

-

Maintain the internal temperature between 28–35°C, using a cold-water bath for cooling if necessary.

-

After the addition is complete, continue stirring for 2 hours, then increase the temperature to 40°C for an additional 30 minutes.

-

-

Workup:

-

Cool the reaction mixture to room temperature and dilute with water (400 mL) and benzene or toluene (100 mL).

-

Separate the layers and extract the aqueous phase with additional benzene or toluene (2 x 100 mL).

-

Combine the organic layers and wash successively with water (100 mL), dilute hydrochloric acid (100 mL), and water again (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Filter to remove the drying agent and remove the solvent by distillation. The crude product is then purified by vacuum distillation to yield this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Cyclohexylidene-2-phenylacetonitrile | 10461-98-0 | Benchchem [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. orgsyn.org [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. EP3433231A1 - Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof - Google Patents [patents.google.com]

- 7. CN109415306A - The preparation method of 2- cyclohexylidene -2- phenylacetonitrile and its odorous analogue - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 2-Cyclohexyl-2-phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism, experimental protocols, and quantitative data for the synthesis of 2-cyclohexyl-2-phenylacetonitrile, a valuable intermediate in pharmaceutical and organic synthesis.

Introduction

This compound is a disubstituted acetonitrile derivative with applications in the development of various organic molecules. Its synthesis is a two-step process commencing with a Knoevenagel condensation to form an unsaturated intermediate, followed by a selective reduction of the carbon-carbon double bond. This guide will delve into the intricacies of both reaction stages, offering detailed mechanistic insights and practical experimental procedures.

Reaction Mechanism and Pathway

The formation of this compound proceeds through two key transformations:

-

Knoevenagel Condensation: The initial step involves the base-catalyzed condensation of phenylacetonitrile and cyclohexanone to yield 2-cyclohexylidene-2-phenylacetonitrile.

-

Reduction: The subsequent step is the selective reduction of the exocyclic double bond of the intermediate to afford the final saturated product.

Knoevenagel Condensation Mechanism

The Knoevenagel condensation is a well-established carbon-carbon bond-forming reaction. In this specific synthesis, a base abstracts a proton from the α-carbon of phenylacetonitrile, which is acidic due to the electron-withdrawing effect of the nitrile group. This generates a resonance-stabilized carbanion. The carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. The resulting alkoxide intermediate is protonated to form a β-hydroxynitrile, which readily undergoes dehydration (elimination of a water molecule) to yield the more stable, conjugated product, 2-cyclohexylidene-2-phenylacetonitrile.[1]

Caption: Knoevenagel condensation mechanism.

Reduction Mechanism

The reduction of the α,β-unsaturated nitrile, 2-cyclohexylidene-2-phenylacetonitrile, to the saturated this compound can be achieved through catalytic hydrogenation or with chemical reducing agents. A common and effective method involves the use of sodium borohydride (NaBH₄). The mechanism proceeds via a 1,4-conjugate addition of a hydride ion (H⁻) from the borohydride to the β-carbon of the conjugated system. This generates an enolate intermediate, which is subsequently protonated by a proton source (e.g., the solvent) to yield the final saturated nitrile.

Caption: Reduction of the unsaturated intermediate.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound.

Synthesis of 2-Cyclohexylidene-2-phenylacetonitrile (Knoevenagel Condensation)

This protocol is adapted from established procedures utilizing a strong base.

Materials:

-

Phenylacetonitrile

-

Cyclohexanone

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Toluene or Benzene

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add phenylacetonitrile (1.0 eq) and cyclohexanone (1.1 eq) in toluene.

-

Add powdered potassium hydroxide (1.5 eq) to the mixture.

-